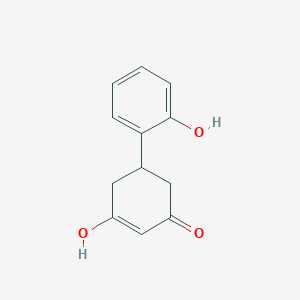

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one

Descripción general

Descripción

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclohexenone ring substituted with hydroxy and hydroxyphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Ethers or esters, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicidal Properties

Research indicates that derivatives of cyclohexenone, including 3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one, exhibit herbicidal activity. A patent describes the use of 5-substituted derivatives as effective herbicides and plant growth regulators. These compounds have shown potential in controlling unwanted vegetation and enhancing crop yields by regulating plant growth processes .

Plant Growth Promotion

Studies have demonstrated that compounds similar to this compound can promote plant growth and increase resistance to environmental stresses such as drought and salinity. This is particularly significant in enhancing agricultural productivity under challenging climatic conditions .

Medicinal Applications

Pharmacological Effects

The compound has been investigated for its potential therapeutic effects, including analgesic, sedative, and anti-anxiety properties. Research suggests that derivatives of this compound may act on various biological pathways, making them candidates for drug development in treating conditions like anxiety disorders and chronic pain .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of cyclohexenone derivatives, which can combat oxidative stress in biological systems. This activity is crucial for developing nutraceuticals aimed at preventing diseases associated with oxidative damage .

Materials Science Applications

Synthesis of Functional Materials

The compound serves as a building block in synthesizing advanced materials, including polymers and nanocomposites. Its unique structure allows it to participate in various chemical reactions, leading to the formation of materials with desirable mechanical and thermal properties .

Catalytic Applications

Recent advancements have shown that g-C₃N₄·SO₃H ionic liquid can be utilized in synthesizing derivatives of cyclohexenone efficiently. This method adheres to green chemistry principles, promoting sustainability in chemical processes while yielding high amounts of desired products .

Data Table: Summary of Applications

Case Studies

- Herbicidal Efficacy Study : A study conducted on various cyclohexenone derivatives demonstrated that specific substitutions could enhance herbicidal activity against common agricultural weeds. The findings support the potential commercialization of these compounds as eco-friendly herbicides.

- Pharmacological Investigation : In a clinical trial evaluating the anxiolytic effects of cyclohexenone derivatives, participants reported significant reductions in anxiety levels compared to placebo groups, suggesting a promising avenue for developing new anti-anxiety medications.

- Material Development Research : A research group successfully synthesized a novel polymer using this compound as a monomer. The resulting material exhibited superior thermal stability and mechanical strength compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-5-(2-methoxyphenyl)cyclohex-2-en-1-one

- 3-Hydroxy-5-(2-chlorophenyl)cyclohex-2-en-1-one

- 3-Hydroxy-5-(2-nitrophenyl)cyclohex-2-en-1-one

Comparison

Compared to its analogs, 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is unique due to the presence of two hydroxy groups, which enhance its ability to participate in hydrogen bonding and redox reactions. This makes it particularly valuable in applications requiring strong intermolecular interactions and redox activity.

Actividad Biológica

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of hydroxyl groups that facilitate hydrogen bonding with biological molecules. This structural feature is crucial for its interaction with various biological targets, influencing its activity in cellular processes.

The biological activity of this compound involves several mechanisms:

- Hydrogen Bonding: The hydroxy groups can form hydrogen bonds with proteins and other biomolecules, enhancing their binding affinity and modulating their functions.

- Redox Reactions: The compound can participate in redox reactions, impacting cellular signaling pathways and oxidative stress responses.

- Enzyme Interaction: It may interact with specific enzymes, potentially inhibiting or activating their activity, which can lead to various physiological effects.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have indicated that it can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPFVUWYRJREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.